4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide
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Overview
Description
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a cyclobutyl group and an ethyl group attached to the diazepane ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through various methods, including the reaction of diamines with dihaloalkanes under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the diazepane ring in the presence of a base.
N-ethylation: The final step involves the N-ethylation of the diazepane ring, which can be accomplished using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitrogen atoms in the diazepane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling, oxidative stress response, and metabolic processes.
Comparison with Similar Compounds
1-ethyl-1,4-diazepane: A structurally similar compound with an ethyl group but lacking the cyclobutyl group.
4-cyclobutyl-1,4-diazepane: Similar structure but without the N-ethyl group.
N-ethyl-1,4-diazepane-1-carboxamide: Similar structure but without the cyclobutyl group.
Uniqueness: 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide stands out due to the presence of both the cyclobutyl and N-ethyl groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDCKUNYYWPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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